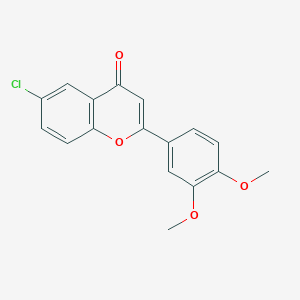![molecular formula C19H24BrN3O B2756198 4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide CAS No. 946262-58-4](/img/structure/B2756198.png)
4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide” is a chemical compound. It is also known as "4-Bromo-N,N-dimethylaniline" . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the compound “4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate” was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride in deionized water at room temperature .Molecular Structure Analysis
The molecular formula of “4-Bromo-N,N-dimethylaniline” is C8H10BrN . The molecular weight is 200.08 g/mol .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur .Physical And Chemical Properties Analysis
“4-Bromo-N,N-dimethylaniline” is a white to gray powder . It is insoluble in water but soluble in methanol . It has a melting point of 53°C to 56°C and a boiling point of 264°C .Aplicaciones Científicas De Investigación
Cholecystokinin CCK2 Receptor Antagonist
One notable application is in the development of cholecystokinin CCK2 receptor antagonists. A study on JNJ‐26070109, a compound with a somewhat similar structure, demonstrated its potential in treating gastro-oesophageal reflux disease (GORD) by inhibiting gastric acid secretion and preventing omeprazole-induced acid rebound in rats (Barrett et al., 2012).
Metabolism and Metabolic Pathways
Research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several urinary metabolites, suggesting complex metabolic pathways that could be relevant for understanding the metabolism of related compounds (Kanamori et al., 2002).
Metal Complex Synthesis
The synthesis and characterization of Ni(II) and Cu(II) complexes with 4-bromo-N-(di-R-carbamothioyl)benzamide ligands showcase the compound's potential in creating metal complexes with specific properties. Such complexes have applications in catalysis, material science, and potentially in medicinal chemistry (Binzet et al., 2009).
Antipyrine-like Derivatives
A study focused on antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, provided insights into their X-ray structure, Hirshfeld surface analysis, and DFT calculations. These compounds have implications in pharmaceuticals and molecular design, demonstrating the structural versatility and potential pharmacological relevance of bromo-benzamide derivatives (Saeed et al., 2020).
Antifungal Activity
Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives highlighted their antifungal activity against various fungi, indicating the potential of bromo-benzamide compounds in developing new antifungal agents (Ienascu et al., 2018).
Safety and Hazards
This compound may cause eye, skin, and respiratory tract irritation. It may cause central nervous system depression and cardiac disturbances. It may also cause methemoglobinemia, which is characterized by chocolate-brown colored blood, headache, weakness, dizziness, breath shortness, cyanosis (bluish skin due to deficient oxygenation of blood), rapid heart rate, unconsciousness, and possible death .
Propiedades
IUPAC Name |
4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O/c1-22(2)17-11-7-14(8-12-17)18(23(3)4)13-21-19(24)15-5-9-16(20)10-6-15/h5-12,18H,13H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWKHGVQLBBHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B2756117.png)
![methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B2756119.png)
![3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2756122.png)
![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2756123.png)

![N-(3-chlorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2756126.png)
![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2756129.png)

![3-(4-methylbenzyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2756134.png)


![N-[cyano(2,4-difluorophenyl)methyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B2756138.png)